molecular formula C23H23ClN2O2S B2821535 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene CAS No. 312282-53-4

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene

Cat. No.: B2821535
CAS No.: 312282-53-4
M. Wt: 426.96
InChI Key: ZANCIPHJHVIELA-UHFFFAOYSA-N
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Description

The compound “1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The diphenylmethyl group attached to the piperazine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One major area of application involves the synthesis and structural analysis of derivatives related to this compound. For instance, studies have focused on the synthesis of azo dyes derived from benzene sulfonamide intermediates, revealing how the sulfonamide substituted bridged groups between two benzene rings influence the properties of the derived azo dyes (Limin et al., 2008). These findings are critical for the development of new dyes with specific applications in textiles and materials science.

Polymeric Materials

Research has also extended into the synthesis of novel polymeric materials incorporating sulfonamide groups. For example, fully aromatic poly(arylene ether sulfone)s containing triazine groups have been synthesized to study their solubility, thermal, and mechanical properties (Tigelaar et al., 2009). These materials exhibit high thermal stability and are investigated for applications such as proton exchange membranes, showcasing the potential of sulfonamide derivatives in advanced material applications.

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been explored in several studies. For instance, microwave-assisted synthesis of new sulfonyl hydrazones incorporating piperidine derivatives has shown promising antioxidant and anticholinesterase activities (Karaman et al., 2016). These activities suggest potential therapeutic applications in treating oxidative stress-related diseases and neurological disorders.

Drug Discovery

In the context of drug discovery, compounds featuring the sulfonamide group have been evaluated for their therapeutic potentials, such as in the development of adenosine A2B receptor antagonists (Borrmann et al., 2009). Such studies are crucial for identifying new candidates for the treatment of various diseases, including cancer and cardiovascular disorders.

Properties

IUPAC Name

1-benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCIPHJHVIELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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